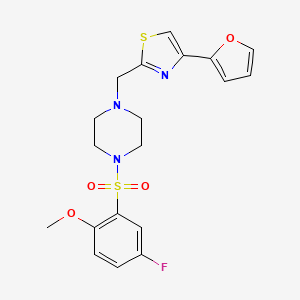

2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Description

2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a furan-2-yl group at position 4 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl substituent. Its structural complexity implies possible applications in therapeutic development, particularly in targeting microbial or oncological pathways, analogous to related compounds .

Properties

IUPAC Name |

2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S2/c1-26-17-5-4-14(20)11-18(17)29(24,25)23-8-6-22(7-9-23)12-19-21-15(13-28-19)16-3-2-10-27-16/h2-5,10-11,13H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUUMSUEWWDUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

- Molecular Formula : C₁₉H₂₁FN₂O₉S

- Molecular Weight : 472.4 g/mol

- CAS Number : 1351647-82-9

The compound features a thiazole ring, a furan moiety, and a piperazine unit linked through a sulfonamide group, which contributes to its diverse pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially inhibiting specific enzymes or receptors. The sulfonamide group is known for its role in enzyme inhibition, while the fluorinated aromatic ring may enhance lipophilicity and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access.

- Receptor Modulation : It could modulate the activity of certain receptors involved in various signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole and piperazine structures demonstrate broad-spectrum antibacterial activity against various strains of bacteria.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 20b | E. coli | 3.90 |

| 20a | S. typhi | 7.81 |

These findings suggest that our compound may also possess potent antimicrobial effects, warranting further investigation.

Anticancer Activity

Compounds with similar frameworks have been evaluated for their anticancer properties. For example, derivatives with thiazole rings have shown promising results in inhibiting tumor growth in vitro and in vivo.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MCF7 (breast cancer) | 25.72 ± 3.95 |

| Compound Y | U87 (glioblastoma) | 45.2 ± 13.0 |

These studies indicate that the compound could be a candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that a related thiazole-piperazine derivative exhibited significant inhibition against MRSA biofilm formation, indicating its potential as an antimicrobial agent effective against resistant strains .

- Anticancer Research : Another study reported that a benzothiazole derivative showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- The target compound’s sulfonylpiperazine group distinguishes it from compounds 4 and 5, which lack piperazine but incorporate triazole and pyrazole motifs . This sulfonyl group may enhance solubility or binding affinity compared to halogenated aryl groups in analogues.

- Crystallographic data for compounds 4 and 5 reveal isostructural packing with two independent molecules in the asymmetric unit, suggesting similar conformational flexibility despite halogen differences. The target compound’s bulkier sulfonyl group may disrupt such packing .

Functional Analogues with Sulfonylpiperazine Groups

- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): Features a fluorobenzoyl-piperazine core synthesized via sequential acylation and alkylation. The target compound’s sulfonyl linkage may confer greater metabolic stability compared to the labile ester in this analogue .

- Example 76 (): 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one While structurally distinct, its morpholinomethyl-thiophene substituent highlights the role of heterocyclic appendages in modulating activity. The target’s furan group may similarly influence target selectivity .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

- Methodological Answer : The synthesis involves sequential reactions:

Formation of the thiazole core : Cyclization of thiosemicarbazides with α-haloketones under basic conditions .

Sulfonylation : Introducing the 5-fluoro-2-methoxyphenylsulfonyl group via nucleophilic substitution on the piperazine ring, requiring anhydrous conditions and catalysts like triethylamine .

Functionalization : Coupling the furan-2-yl group using Mannich or alkylation reactions, with solvent choice (e.g., DMF or THF) critical for yield .

- Analytical Validation : Monitor each step via HPLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Comparative SAR Analysis : Compare substituent effects using analogs (e.g., replacing furan with thiophene or varying fluorophenyl positions) to identify pharmacophore contributions .

- Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, concentration ranges) to isolate structural vs. experimental variability .

- Data Cross-Validation : Use docking simulations (e.g., AutoDock Vina) to correlate observed activities with predicted binding affinities to targets like kinases or GPCRs .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing the sulfonyl-piperazine moiety while minimizing by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, optimize sulfonylation at 60–80°C in dichloromethane with a 1.2:1 sulfonyl chloride:piperazine ratio .

- By-Product Mitigation : Use scavengers like dimethylaminopyridine (DMAP) to suppress sulfonic acid formation .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can contradictory data in solubility and bioavailability predictions be addressed?

- Methodological Answer :

- Computational Refinement : Use COSMO-RS or QSPR models trained on experimental solubility data of analogous thiazole-triazole systems .

- Empirical Testing : Perform shake-flask solubility assays in PBS (pH 7.4) and DMSO, followed by PAMPA permeability studies to validate computational predictions .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) to the piperazine or furan moieties to enhance aqueous solubility .

Q. What advanced techniques elucidate the compound’s binding mechanism to hypothetical biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., cytochrome P450 isoforms) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of key interactions (e.g., sulfonyl group hydrogen bonding) .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.